molecular formula C6H7ClO2 B8415208 (-)-6-Chloromethyldihydropyran-2-one

(-)-6-Chloromethyldihydropyran-2-one

Cat. No. B8415208
M. Wt: 146.57 g/mol
InChI Key: QRKXHKVXFCXBIK-UHFFFAOYSA-N
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Patent
US05292891

Procedure details

A mixture of 50 mg (0.304 mmol) of (+)-6-chloromethyl-4-hydroxytetrahydropyran-2-one obtained in Example 3, 57.8 mg (0.304 mmol) of p-toluenesulfonic acid and 5 ml of benzene was refluxed for 30 minutes. After completion of the reaction, benzene was distilled off and distilled water were added thereto, and the solution was extracted with dichloromethane, followed by drying over anhydrous magnesium sulfate. After the solvent was distilled off, the resultant residue was subjected to column chromatography (an eluent of hexane:ethyl acetate=4:1), thereby obtaining 35.8 mg (yield 81%) of (-)-6- chloromethyldihydropyran-2-one.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
57.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][CH:5](O)[CH2:4]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>C(OCC)(=O)C>[Cl:1][CH2:2][C:3]1[O:8][C:7](=[O:9])[CH2:6][CH2:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClCC1CC(CC(O1)=O)O
Name
Quantity
57.8 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CCCC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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